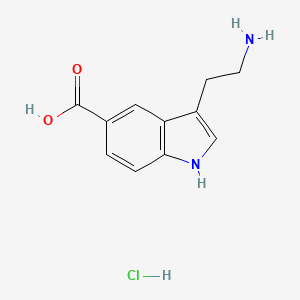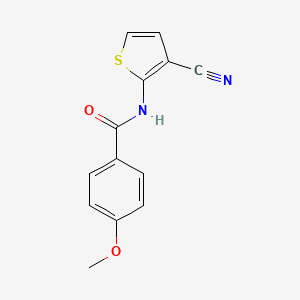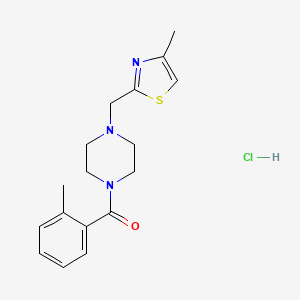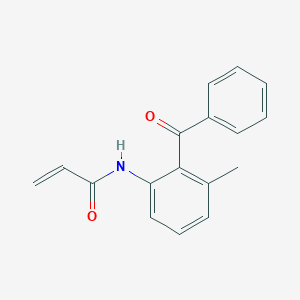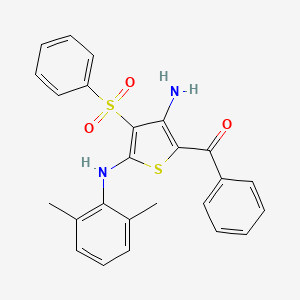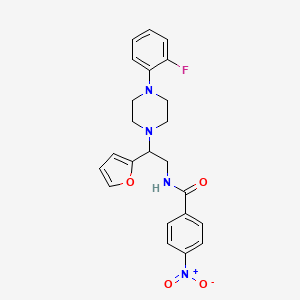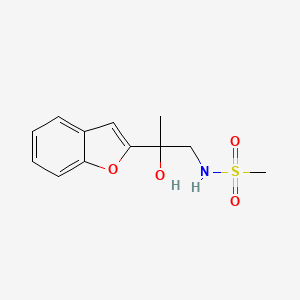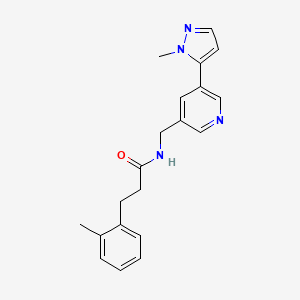
N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(o-tolyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(o-tolyl)propanamide, also known as MPPT, is a chemical compound that has been extensively studied for its potential therapeutic applications. MPPT is a selective inhibitor of the enzyme monoacylglycerol lipase (MAGL), which is involved in the breakdown of endocannabinoids in the body.
Mecanismo De Acción
N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(o-tolyl)propanamide is a selective inhibitor of MAGL, which is involved in the breakdown of endocannabinoids in the body. By inhibiting MAGL, this compound increases the levels of endocannabinoids, which can activate cannabinoid receptors in the body. This activation can have a variety of effects, including analgesia, anti-inflammation, and neuroprotection.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including increased levels of endocannabinoids in the body, activation of cannabinoid receptors, and analgesic and anti-inflammatory effects. This compound has also been shown to have neuroprotective effects in animal models of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(o-tolyl)propanamide has several advantages for lab experiments, including its high purity and potency, as well as its selectivity for MAGL. However, this compound can be difficult to synthesize, and its effects can be difficult to measure in vivo. Additionally, this compound has not yet been extensively studied in human clinical trials, so its safety and efficacy in humans are not yet fully understood.
Direcciones Futuras
There are several future directions for the study of N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(o-tolyl)propanamide, including its potential therapeutic applications in the treatment of pain, inflammation, and neurological disorders. This compound may also have applications in the treatment of anxiety, depression, and addiction. Additionally, further research is needed to understand the safety and efficacy of this compound in human clinical trials, as well as its potential interactions with other drugs and medications. Finally, the development of new and improved synthesis methods for this compound may help to increase its availability and reduce its cost.
Métodos De Síntesis
The synthesis of N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(o-tolyl)propanamide involves several steps, including the reaction of 1-methyl-1H-pyrazol-5-amine with 3-bromopyridine, followed by the reaction with o-tolylboronic acid to form the intermediate compound. The intermediate is then reacted with N-(tert-butoxycarbonyl)-3-aminopropanal to form the final product, this compound. The synthesis method has been optimized to produce high yields and purity of this compound.
Aplicaciones Científicas De Investigación
N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(o-tolyl)propanamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain, inflammation, and neurological disorders. MAGL inhibitors like this compound have been shown to increase the levels of endocannabinoids in the body, which can have analgesic and anti-inflammatory effects. This compound has also shown promise in the treatment of anxiety, depression, and addiction.
Propiedades
IUPAC Name |
3-(2-methylphenyl)-N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c1-15-5-3-4-6-17(15)7-8-20(25)22-13-16-11-18(14-21-12-16)19-9-10-23-24(19)2/h3-6,9-12,14H,7-8,13H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLKDNYHEDXJQIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC(=O)NCC2=CC(=CN=C2)C3=CC=NN3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

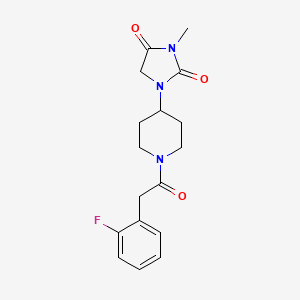
![methyl N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}carbamate](/img/structure/B2787585.png)


